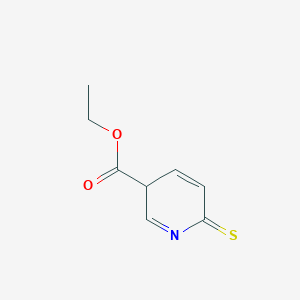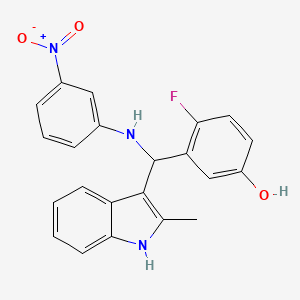![molecular formula C6H3BrN2OS B12364194 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, with a bromine atom at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization with a formamide derivative. The reaction typically requires a catalyst and is carried out under reflux conditions .
Another method involves the use of a catalytic four-component reaction, which includes a ketone, ethyl cyanoacetate, sulfur, and formamide. This green approach is characterized by step economy, reduced catalyst loading, and easy purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The thieno and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or acetic anhydride under reflux conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, fused heterocyclic compounds, and oxidized or reduced derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the thienopyrimidine family:
Similar Compounds: Thieno[2,3-d]pyrimidin-4-ones, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, and pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness: The presence of the bromine atom at the 5th position and the specific arrangement of the thieno and pyrimidine rings confer unique chemical and biological properties to this compound. .
Propiedades
Fórmula molecular |
C6H3BrN2OS |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2,4H |
Clave InChI |
CBLVCLANQZOSRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2C(=NC=NC2=O)S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
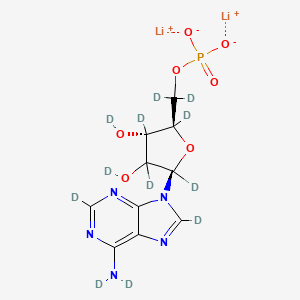
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)

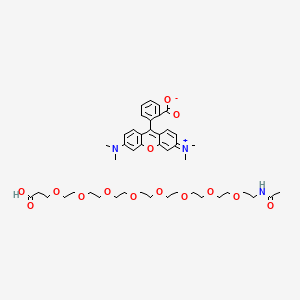

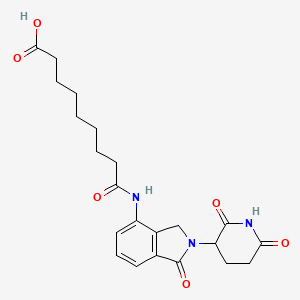
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
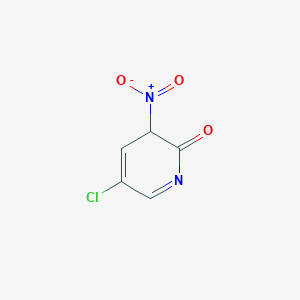
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
